molecular formula C25H27N3O5S B2984639 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-71-0

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2984639
CAS No.: 878058-71-0
M. Wt: 481.57
InChI Key: HSDAIOGNGLHPPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step process involving the reaction of quinoline derivatives with sulfonyl indoles. Key steps in the synthesis include cyclization of intermediates, sulfonation reactions, and the introduction of the ethanone moiety. Specific reaction conditions, such as temperature and choice of solvents, play a crucial role in optimizing yields and purity.

Industrial Production Methods

The industrial production of this compound may involve large-scale reactions using continuous flow processes to ensure efficiency and scalability. Key parameters such as reaction time, temperature control, and purification methods are optimized to produce high yields with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions:

  • Oxidation: : The quinoline and indole moieties are susceptible to oxidative transformations, forming corresponding N-oxides.

  • Reduction: : Reduction reactions target the sulfonyl group, potentially forming thioethers.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions like temperature, pH, and solvent choice significantly impact the outcome.

Major Products

Oxidation yields quinoline N-oxides and indole N-oxides. Reduction forms thioethers, while substitution reactions yield various derivatives based on the substituents introduced.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, aiding in the development of new materials and compounds with tailored properties.

Biology

In biological studies, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is investigated for its potential as a biochemical probe, aiding in the study of cellular processes and molecular interactions.

Medicine

It is being explored for its potential therapeutic applications, particularly in designing novel drugs with specific targets, given its unique chemical structure.

Industry

Industrially, the compound's stability and reactivity make it suitable for manufacturing fine chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, influencing biochemical pathways. The quinoline and indole groups facilitate binding to active sites, while the sulfonyl group enhances reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-morpholino-2-oxoethyl)-2-((1H-indol-3-yl)sulfonyl)ethanone

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(sulfonyl)ethanone

Uniqueness

Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone exhibits enhanced stability and reactivity due to its unique combination of functional groups. This makes it particularly valuable for complex chemical transformations and specialized applications in scientific research.

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Properties

IUPAC Name

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c29-24(26-12-14-33-15-13-26)17-27-16-23(20-8-2-4-10-22(20)27)34(31,32)18-25(30)28-11-5-7-19-6-1-3-9-21(19)28/h1-4,6,8-10,16H,5,7,11-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDAIOGNGLHPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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